molecular formula C23H25N3O2 B15215892 1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide CAS No. 649561-61-5

1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B15215892
CAS No.: 649561-61-5
M. Wt: 375.5 g/mol
InChI Key: IKZBMMIAJRMDGM-UHFFFAOYSA-N
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Description

1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide is a complex organic compound that features a benzoyl group, an indole moiety, and a piperidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the indole structure, which is a common motif in many biologically active molecules, adds to its importance.

Preparation Methods

The synthesis of 1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole structure can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Piperidine Ring Formation: The piperidine ring can be constructed through cyclization reactions involving appropriate precursors like 1,5-diaminopentane.

    Coupling Reactions: The indole and piperidine moieties are then coupled using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and continuous flow reactors.

Chemical Reactions Analysis

1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target. The benzoyl group can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target proteins .

Comparison with Similar Compounds

1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

Properties

CAS No.

649561-61-5

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

1-benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H25N3O2/c27-22(24-13-10-20-16-19-8-4-5-9-21(19)25-20)17-11-14-26(15-12-17)23(28)18-6-2-1-3-7-18/h1-9,16-17,25H,10-15H2,(H,24,27)

InChI Key

IKZBMMIAJRMDGM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC3=CC=CC=C3N2)C(=O)C4=CC=CC=C4

Origin of Product

United States

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